molecular formula C24H22N4O B2953439 N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide CAS No. 338748-83-7

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B2953439
CAS No.: 338748-83-7
M. Wt: 382.467
InChI Key: IQJLNICHVMMSSC-PCLIKHOPSA-N
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Description

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound known for its unique molecular structure and significant potential in various fields of scientific research. This article delves into its synthetic routes, chemical reactions, applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide typically involves multi-step organic reactions. A common route begins with the preparation of 3-phenyl-1H-indole-2-carbohydrazide, followed by the condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of suitable catalysts and solvents, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. It requires precise control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide undergoes various types of reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Condensation

Common Reagents and Conditions

Key reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reducing agents such as sodium borohydride or lithium aluminum hydride

  • Substituents including halogens or alkyl groups

  • Catalysts like acids or bases to facilitate condensation reactions

Major Products

These reactions often lead to the formation of derivatives with altered electronic or steric properties, enhancing the compound's utility in specific applications.

Scientific Research Applications

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide finds use in various fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: For studying enzyme inhibition and protein-ligand interactions.

  • Industry: Usage in creating dyes, pigments, and other functional materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to active sites, thereby influencing biochemical reactions. The detailed mechanism often involves a combination of hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N'-[(4-phenylphenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide

  • N'-{[4-(dimethylamino)phenyl]methylene}-3-(2-thienyl)-1H-indole-2-carbohydrazide

  • N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-pyrazole-2-carbohydrazide

Uniqueness

Compared to its analogs, N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide stands out due to its specific electronic properties and enhanced reactivity, making it more suitable for certain applications such as in the development of photoactive materials and advanced pharmaceutical agents.

By understanding the synthesis, reactivity, applications, and mechanism of this compound, researchers can further explore its potential and develop innovative uses in science and industry.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-28(2)19-14-12-17(13-15-19)16-25-27-24(29)23-22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-23/h3-16,26H,1-2H3,(H,27,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLNICHVMMSSC-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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